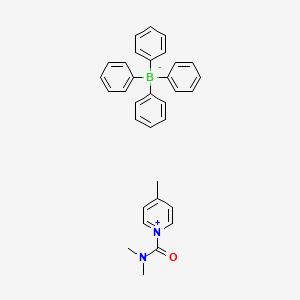
1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound consists of a pyridinium ion substituted with a dimethylcarbamoyl group and a methyl group, paired with a tetraphenylborate anion. The combination of these groups imparts distinct characteristics that make it valuable for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate typically involves the reaction of 4-methylpyridine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium tetraphenylborate to form the final product. The reaction is usually carried out in an organic solvent like acetonitrile at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ion.
Oxidation and Reduction: The dimethylcarbamoyl group can undergo oxidation and reduction reactions under specific conditions.
Complex Formation: The tetraphenylborate anion can form complexes with metal ions, making it useful in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like hydroxide ions or amines can react with the pyridinium ion.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylcarbamoyl group can yield corresponding amides or carboxylic acids, while substitution reactions can produce various substituted pyridinium derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Industry: It is employed in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate involves its interaction with molecular targets through its functional groups. The pyridinium ion can engage in electrostatic interactions and hydrogen bonding, while the tetraphenylborate anion can participate in π-π interactions and coordination with metal ions. These interactions facilitate the compound’s role in catalysis, complex formation, and biological activity .
Vergleich Mit ähnlichen Verbindungen
- 1-(Dimethylcarbamoyl)-4-methylpyridinium chloride
- 1-(Dimethylcarbamoyl)-4-methylpyridinium bromide
- 1-(Dimethylcarbamoyl)-4-methylpyridinium iodide
Comparison: Compared to its analogs, 1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate exhibits unique properties due to the presence of the tetraphenylborate anion. This anion enhances the compound’s solubility in organic solvents and its ability to form stable complexes with metal ions. These characteristics make it more versatile and effective in various applications .
Eigenschaften
Molekularformel |
C33H33BN2O |
|---|---|
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
tetraphenylboranuide;N,N,4-trimethylpyridin-1-ium-1-carboxamide |
InChI |
InChI=1S/C24H20B.C9H13N2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-8-4-6-11(7-5-8)9(12)10(2)3/h1-20H;4-7H,1-3H3/q-1;+1 |
InChI-Schlüssel |
OCMLEVDCRIOZQD-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=CC=[N+](C=C1)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



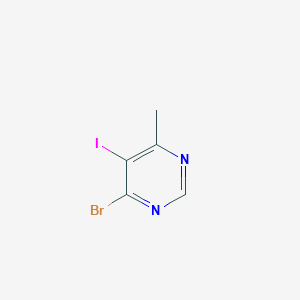
![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)acetonitrile](/img/structure/B11776012.png)
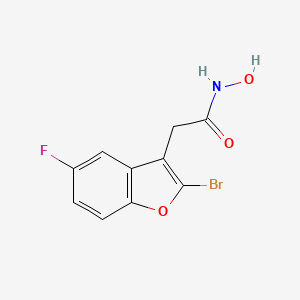
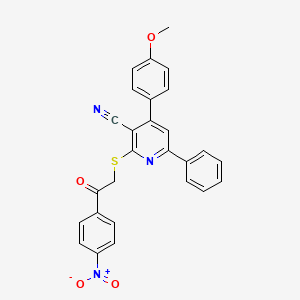
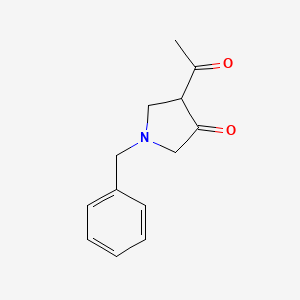
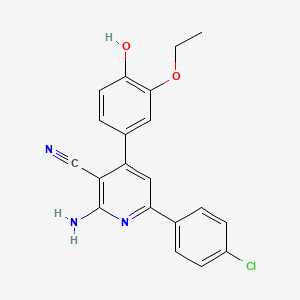
![5-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11776034.png)
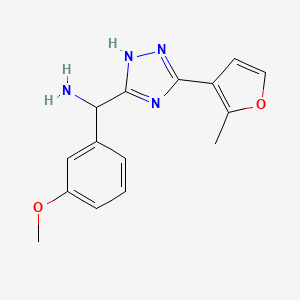
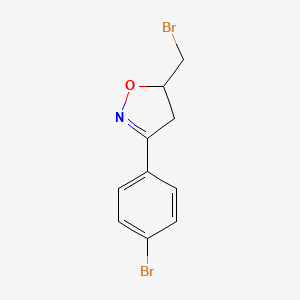
![5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde](/img/structure/B11776052.png)

![4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11776064.png)

